Desmethylloperamide C-11
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Overview
Description
Desmethylloperamide C-11 is a compound derived from loperamide, a well-known antidiarrheal agent. It is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the function of the permeability-glycoprotein (P-gp) efflux pump at the blood-brain barrier . This compound is particularly valuable in neuroscience research due to its ability to provide insights into the mechanisms of drug transport across the blood-brain barrier.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethylloperamide C-11 is synthesized through a series of chemical reactions involving the methylation of a primary amide precursor with carbon-11 labeled iodomethane . The synthesis begins with the preparation of the amide precursor, which is then subjected to methylation under controlled conditions to introduce the carbon-11 isotope . The reaction typically requires the use of organic solvents and bases to facilitate the methylation process .
Industrial Production Methods
The industrial production of this compound involves the use of specialized equipment for the handling of radioactive materials. The production process is carried out in a cyclotron facility, where carbon-11 is produced through the irradiation of nitrogen gas . The carbon-11 is then incorporated into the compound through a series of chemical reactions, followed by purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Desmethylloperamide C-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving the carbon-11 isotope, are crucial for the synthesis of the radiolabeled compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents, bases, and carbon-11 labeled iodomethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions involving this compound include various radiolabeled derivatives that are used in PET imaging studies . These derivatives are characterized by their ability to interact with the P-gp efflux pump and provide valuable information about drug transport across the blood-brain barrier .
Scientific Research Applications
Desmethylloperamide C-11 has a wide range of scientific research applications, including:
Pharmacology: The compound is used to evaluate the pharmacokinetics and pharmacodynamics of drugs that interact with the P-gp efflux pump.
Drug Development: This compound is used in the development of new drugs targeting the P-gp efflux pump, helping to identify compounds with improved brain penetration and efficacy.
Medical Imaging: The compound is used in PET imaging studies to visualize and quantify the distribution of drugs in the brain and other tissues.
Mechanism of Action
Desmethylloperamide C-11 exerts its effects by interacting with the P-gp efflux pump at the blood-brain barrier . The compound is a substrate for P-gp, which actively transports it out of the brain, preventing its accumulation in brain tissues . This mechanism allows researchers to study the function of P-gp and its role in drug transport and resistance . The molecular targets of this compound include the P-gp protein and associated pathways involved in drug transport across cell membranes .
Comparison with Similar Compounds
Desmethylloperamide C-11 is unique in its ability to serve as a radiolabeled substrate for P-gp, making it a valuable tool for PET imaging studies . Similar compounds include:
N-desmethyl-loperamide: A metabolite of loperamide that also interacts with P-gp and is used in similar research applications.
Valproic Acid: Another compound used in epilepsy research, but with different mechanisms of action and applications.
This compound stands out due to its radiolabeled nature and specific use in PET imaging to study P-gp function .
Properties
CAS No. |
1067642-12-9 |
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Molecular Formula |
C28H31ClN2O2 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(111C)methyl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1-1 |
InChI Key |
ZMOPTLXEYOVARP-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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